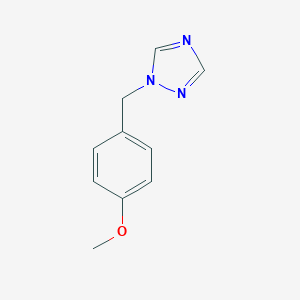

1-(4-Methoxybenzyl)-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUVAHBDEGBIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445675 | |

| Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115201-42-8 | |

| Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1,2,4-triazole

This technical guide provides a comprehensive overview of the known properties of 1-(4-Methoxybenzyl)-1,2,4-triazole, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, this guide also includes information on closely related 1,2,4-triazole derivatives to offer a broader context of its potential characteristics and biological activities.

Chemical and Physical Properties

While specific experimental data for this compound is scarce in publicly available literature, the following table summarizes its basic chemical identifiers and includes data for the closely related isomer, 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole, for comparative purposes. The 1,2,4-triazole ring is a planar, aromatic system.[1]

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 115201-42-8 | [2][3] |

| Molecular Formula | C₁₀H₁₁N₃O | |

| Molecular Weight | 189.22 g/mol | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | 2-8°C | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectral Data for the Isomer 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole:

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.79 (d, J = 7.2 Hz, 2H), 7.62 (s, 1H), 7.40 (t, J = 7.2 Hz, 2H), 7.31-7.33 (m, 3H), 6.91 (d, J = 8.6 Hz, 2H), 5.51 (s, 2H), 3.82 (s, 3H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 147.8, 140.0, 130.7, 129.1, 128.8, 128.6, 128.2, 126.6, 125.7, 118.5, 60.3, 21.4 |

| Mass Spectrometry (EI) | m/z (%) 265.12 (M+, 100) |

Synthesis and Experimental Protocols

One common route to N-substituted 1,2,4-triazoles involves the reaction of a substituted benzyl halide with the 1,2,4-triazole ring. A plausible synthetic approach is illustrated in the workflow diagram below.

Caption: General workflow for N-alkylation of 1,2,4-triazole.

Representative Experimental Protocol (General for N-Alkylation):

-

Preparation: To a solution of 1,2,4-triazole in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at room temperature under an inert atmosphere.

-

Reaction: The mixture is stirred for a specified time to allow for the formation of the triazole anion.

-

Addition of Alkylating Agent: 4-Methoxybenzyl halide (e.g., 4-methoxybenzyl chloride) is then added dropwise to the reaction mixture.

-

Heating: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography until the starting materials are consumed.

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted 1,2,4-triazole.

Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on this compound are not extensively documented. However, the 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[9][10][11] These activities include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[12][13][14]

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. For instance, some derivatives exhibit potent enzyme inhibitory activity.[15]

Enzyme Inhibition by 1,2,4-Triazole Derivatives (Examples):

| Compound Type | Target Enzyme | IC₅₀ Values | Reference |

| Triazole-Azinane Analogues | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | [15] |

| Butyrylcholinesterase (BChE) | 0.017 ± 0.53 µM | [15] | |

| α-Glucosidase | 36.74 ± 1.24 µM | [15] | |

| Triazole-Thione Derivatives | Urease | 12.39 ± 0.35 µg/mL | [12] |

| Triazole Hybrids | Cyclooxygenase-2 (COX-2) | 18.48 to 49.38 (Selectivity Index) | [16] |

| Aromatase | 22.40 - 30.30 µM | [16] | |

| Epidermal Growth Factor Receptor (EGFR) | 0.066 - 0.205 µM | [16] | |

| B-RAFV600E | 0.05 - 0.09 µM | [16] | |

| Triazole-Based Inhibitors | p97 | 12 nM | [13] |

| Triazole-Based Inhibitors | Tankyrase | Picomolar range in cellular assays | [17] |

| Triazole-carboxamides | EGFR Tyrosine Kinase | 7.11 - 31.87 µM (against MCF-7 and MDA-MB-231 cell lines) | [3] |

Known Signaling Pathway Involvement of 1,2,4-Triazole Derivatives:

While the specific signaling pathway for this compound is unknown, a well-documented mechanism for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[18] Inhibition of this enzyme disrupts the fungal cell membrane integrity.

Another example from cancer research shows that certain 1,2,4-triazole derivatives can target the tubulin-colchicine binding site, leading to the inhibition of microtubule polymerization and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[19]

Below is a representative diagram of a signaling pathway that can be targeted by bioactive 1,2,4-triazole derivatives, illustrating the inhibition of an enzyme crucial for a pathological process.

Caption: General mechanism of enzyme inhibition by 1,2,4-triazoles.

Conclusion

This compound is a compound for which specific, publicly available data on its physical properties, a detailed synthesis protocol, and its precise pharmacological mechanism of action are limited. However, based on the extensive research on the 1,2,4-triazole scaffold, it can be inferred that this compound holds potential for biological activity. The methoxybenzyl substituent may influence its pharmacokinetic and pharmacodynamic properties. Further experimental studies are necessary to fully elucidate the chemical, physical, and pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery. This guide serves as a foundational resource by summarizing the available information and providing context through related derivatives.

References

- 1. This compound CAS#: 115201-42-8 [m.chemicalbook.com]

- 2. This compound | 115201-42-8 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. data.epo.org [data.epo.org]

- 5. scispace.com [scispace.com]

- 6. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

- 7. WO1985002842A1 - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]

- 8. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]

- 9. chemmethod.com [chemmethod.com]

- 10. Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Methoxybenzyl)-1,2,4-triazole chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and known properties of 1-(4-Methoxybenzyl)-1,2,4-triazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this particular compound is limited in publicly available literature, this guide also covers general synthetic methodologies and the broad biological significance of the 1,2,4-triazole class of compounds.

Chemical Identity and Structure

IUPAC Name: 1-(4-Methoxybenzyl)-1H-1,2,4-triazole

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₁₀H₁₁N₃O[1]

Molecular Weight: 189.21 g/mol [1]

CAS Number: 115201-42-8[1]

Physicochemical Properties

Specific experimental data for this compound is not extensively reported. However, the properties of the parent 1,2,4-triazole can provide some context.

| Property | Value (for 1,2,4-triazole) |

| Melting Point | 120 to 121 °C |

| Boiling Point | 260 °C |

| Density | 1.439 g/cm³ |

| Water Solubility | Very soluble |

| pKa (of the neutral molecule) | 10.26 |

| pKa (of the protonated form) | 2.45 |

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles can be achieved through various established methods. The Einhorn–Brunner and Pellizzari reactions are classical methods for the formation of the 1,2,4-triazole ring.[2] More contemporary methods often involve microwave-assisted synthesis or copper-catalyzed reactions to improve yields and reaction conditions.[3]

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Representative Experimental Protocol

While a specific protocol for this compound is not detailed in the surveyed literature, a general procedure for the synthesis of substituted 1,2,4-triazoles can be adapted. The following is a representative protocol based on the synthesis of related compounds:

-

Preparation of the Hydrazide: A suitable starting material, such as a 4-methoxybenzyl-substituted hydrazide, is prepared.

-

Reaction with a Formylating Agent: The hydrazide is reacted with a formylating agent, such as formamide or formic acid, often under reflux conditions.

-

Cyclization: The resulting intermediate undergoes cyclization to form the 1,2,4-triazole ring. This step can be promoted by heat or the presence of a catalyst.

-

Work-up and Purification: The reaction mixture is cooled, and the crude product is isolated, typically by precipitation in water. The product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological and Pharmacological Profile

The 1,2,4-triazole nucleus is a well-established pharmacophore and is present in a wide range of biologically active compounds.[1] Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of activities, including:

-

Antifungal: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety.

-

Antibacterial: Numerous studies have demonstrated the antibacterial potential of various 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[4]

-

Anti-inflammatory: Certain 1,2,4-triazole derivatives have shown significant anti-inflammatory properties.

-

Anticancer: The 1,2,4-triazole scaffold has been explored for the development of novel anticancer agents.

-

Anticonvulsant and Antiviral Activities: These activities have also been reported for some 1,2,4-triazole compounds.[1]

The specific biological activities of this compound have not been extensively characterized in the available literature.

Signaling Pathways and Experimental Workflows

Specific signaling pathways involving this compound have not been identified in the reviewed literature. However, a general workflow for the investigation of the biological activity of a novel 1,2,4-triazole derivative is presented below.

Caption: A hypothetical workflow for the biological evaluation of a novel 1,2,4-triazole derivative.

Conclusion

References

The Multifaceted Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs. This technical guide provides an in-depth overview of the diverse biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in ongoing research and drug development efforts.

Anticancer Activity

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A notable mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers.[3][4] By blocking the EGFR signaling cascade, these compounds can halt downstream pathways responsible for cell growth, proliferation, and metastasis.[1][2] Furthermore, some 1,2,4-triazole derivatives have been shown to act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[3]

Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 1,2,4-triazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Propane-1-one derivatives | [5] | ||

| Compound 7b (X1: Cl, X2: H, R: Ph) | MCF-7 (Breast) | >50 | [5] |

| Hela (Cervical) | 45.4 | [5] | |

| A549 (Lung) | >50 | [5] | |

| Compound 7d (X1: Br, X2: H, R: Ph) | MCF-7 (Breast) | 9.8 | [5] |

| Hela (Cervical) | 12.1 | [5] | |

| A549 (Lung) | 43.4 | [5] | |

| Compound 7e (X1:X2: Cl, R: Ph) | MCF-7 (Breast) | 4.7 | [5] |

| Hela (Cervical) | 2.9 | [5] | |

| A549 (Lung) | 9.4 | [5] | |

| Series 2: Butane-1,4-dione derivatives | [5] | ||

| Compound 10a (X1:X2:X3: H, R: Ph) | MCF-7 (Breast) | 6.43 | [5] |

| Hela (Cervical) | 5.6 | [5] | |

| A549 (Lung) | 21.1 | [5] | |

| Compound 10c (X1: Cl, X2:X3: H, R: Ph) | MCF-7 (Breast) | 11.3 | [5] |

| Hela (Cervical) | 10.1 | [5] | |

| A549 (Lung) | 18.2 | [5] | |

| Compound 10d (X1: Br, X2: H, X3: Cl, R: Ph) | MCF-7 (Breast) | 10.2 | [5] |

| Hela (Cervical) | 9.8 | [5] | |

| A549 (Lung) | 16.5 | [5] | |

| Series 3: Triazole-coupled acetamides | [6] | ||

| Compound 7a (2-methylphenyl) | HepG2 (Liver) | 20.667 µg/mL | [6] |

| Compound 7d (4-chlorophenyl) | HepG2 (Liver) | 39.667 µg/mL | [6] |

| Compound 7f (2,6-dimethylphenyl) | HepG2 (Liver) | 16.782 µg/mL | [6] |

| Series 4: Triazole Pyridine Derivatives | [7] | ||

| Compound TP1 | B16F10 (Murine Melanoma) | 59.18 | [7] |

| Compound TP2 | B16F10 (Murine Melanoma) | 51.24 | [7] |

| Compound TP3 | B16F10 (Murine Melanoma) | 48.11 | [7] |

| Compound TP4 | B16F10 (Murine Melanoma) | 55.23 | [7] |

| Compound TP5 | B16F10 (Murine Melanoma) | 61.11 | [7] |

| Compound TP6 | B16F10 (Murine Melanoma) | 41.12 | [7] |

| Compound TP7 | B16F10 (Murine Melanoma) | 45.29 | [7] |

Antifungal Activity

The development of 1,2,4-triazole-based antifungal agents, such as fluconazole and itraconazole, represents a significant advancement in the treatment of fungal infections.[8][9] The primary mechanism of action for these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[10][11] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[10] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, effectively blocking its function.[12]

Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives

The following table presents the in vitro antifungal activity (MIC values) of various 1,2,4-triazole derivatives against different fungal strains.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Benzotriazine-containing triazoles | Candida albicans | 0.0156 - 2.0 | [13] |

| Cryptococcus neoformans | 0.0156 - 2.0 | [13] | |

| Thiazolo[4,5-d]pyrimidine hybrids | Various Fungi | 0.06 - >32 | [13] |

| Triazole alcohol derivatives | Fluconazole-susceptible Candida spp. | 0.063 - 1 | [13] |

| N-benzylpiperazine carbodithioate hybrids | Candida albicans | 32 | [13] |

Antimicrobial Activity

Beyond their antifungal properties, 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14] Their mechanisms of action can involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.[15] The incorporation of the 1,2,4-triazole moiety into existing antibiotic scaffolds, such as fluoroquinolones, has been shown to enhance their antimicrobial potency, particularly against resistant strains.[16]

Quantitative Data: Antimicrobial Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro antimicrobial activity (MIC values) of selected 1,2,4-triazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin analogues | S. aureus | 0.25 - 1 | [16] |

| S. epidermis | 0.25 - 1 | [16] | |

| B. subtilis | 0.25 - 1 | [16] | |

| E. coli | 0.25 - 1 | [16] | |

| Clinafloxacin derivatives | Gram-positive and Gram-negative bacteria | 0.25 - 32 | [16] |

| Compound 14a (4-toyl) | MRSA | 0.25 | [16] |

| Compound 14b (4-fluorophenyl) | MRSA | 0.25 | [16] |

| Compound 14c (2,4-difluorophenyl) | MRSA | 0.25 | [16] |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis | 0.12 - 1.95 | [16] |

| N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride (I) | E. coli k88a | 0.156 | [17] |

| S. aureus k99 | 0.156 | [17] | |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II) | Various bacteria | 0.039 - 1.25 | [17] |

| Propionic acid derivatives | Various bacteria | ≥ 512 | [18] |

Anti-inflammatory Activity

1,2,4-triazole derivatives have also been investigated for their anti-inflammatory potential.[6] A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[6][7] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.[7] Some derivatives also exhibit inhibitory activity against lipoxygenases (LOX), another important class of enzymes involved in inflammation.[7]

Quantitative Data: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

The following table presents the in vitro anti-inflammatory activity (IC50 values) of selected 1,2,4-triazole derivatives.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Schiff base derivative 4 | COX-1 | 117.8 | [7] |

| COX-2 | 1.76 | [7] | |

| Triazole-pyrazole hybrid 18a | COX-1 | 5.23 - 9.81 | [7] |

| COX-2 | 0.55 - 0.91 | [7] | |

| Diaryl-1,2,4-triazole 21a, 21b | COX-1 | 8.85 - 9.15 | [7] |

| COX-2 | 1.98 - 2.13 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 1,2,4-triazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antimicrobial/Antifungal Activity (MIC Determination)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial or antifungal agent.[21][22][23][24][25]

Principle: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[21]

Procedure:

-

Preparation of Drug Dilutions: Prepare a series of two-fold dilutions of the 1,2,4-triazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[22]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[23]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).[21]

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeasts).[22]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[12][26][27][28][29]

Principle: The assay is based on the fluorometric or colorimetric detection of prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.[12]

Procedure:

-

Reagent Preparation: Prepare solutions of COX-2 enzyme, heme cofactor, and the test compounds (1,2,4-triazole derivatives) in an appropriate buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test compounds at various concentrations and pre-incubate to allow for inhibitor binding.[27]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[27]

-

Detection: After a specific incubation time, stop the reaction and measure the fluorescence (Ex/Em = 535/587 nm) or absorbance, which is proportional to the amount of prostaglandin produced.[12]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 1,2,4-triazole derivatives.

Caption: EGFR Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives.

Caption: Antifungal Mechanism of 1,2,4-Triazole Derivatives.

Caption: General Workflow for Drug Discovery and Development.

Conclusion

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The versatility of this heterocyclic core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of compounds with enhanced potency and selectivity. This technical guide has provided a comprehensive overview of the anticancer, antifungal, antimicrobial, and anti-inflammatory activities of 1,2,4-triazole derivatives, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that this resource will be valuable for researchers and professionals in the field, facilitating further exploration and development of this important class of compounds for the treatment of various human diseases.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. researchgate.net [researchgate.net]

- 9. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. journals.asm.org [journals.asm.org]

- 12. assaygenie.com [assaygenie.com]

- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

Potential Therapeutic Applications of Methoxybenzyl Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxybenzyl triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of methoxybenzyl triazole derivatives, with a focus on their anticancer, neuroprotective, and enzyme inhibitory applications. This document summarizes key quantitative data, provides detailed experimental protocols for relevant biological assays, and visualizes the associated signaling pathways to facilitate further research and development in this promising area.

Anticancer Applications

Methoxybenzyl triazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. A notable class of these compounds is the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have demonstrated impressive antiproliferative activity.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of anticancer action for several methoxybenzyl triazole derivatives, particularly the SMART compounds, is the inhibition of tubulin polymerization.[2][3] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability, characterized by phases of polymerization and depolymerization, is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Methoxybenzyl triazole compounds can interfere with this process, leading to cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative methoxybenzyl triazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxybenzoyl-aryl-thiazole (SMART) | Compound 8f | Melanoma (A375) | 0.021 | [2] |

| Prostate (PC-3) | 0.035 | [2] | ||

| Prostate (DU145) | 0.071 | [2] | ||

| 1,2,3-Triazole-1,3,4-oxadiazole-triazine | Compound 9a (with 3,4,5-trimethoxyphenyl) | Prostate (PC3) | 0.56 | [4] |

| Lung (A549) | 1.45 | [4] | ||

| Breast (MCF-7) | 1.14 | [4] | ||

| Prostate (DU-145) | 2.06 | [4] | ||

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative | Compound B9 | Melanoma (VMM917) | 4.0 | [5] |

| 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivative | Compound 2 | Non-Small Cell Lung Cancer (NCI-H460) | >10 (low activity) | [6] |

| 3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole | Not specified | Breast (MCF-7) | Prominent Activity | [7] |

| Lung (A549) | Prominent Activity | [7] |

Experimental Protocols

This protocol is adapted for determining the cytotoxic effects of methoxybenzyl triazole derivatives on cancer cell lines.[8][9]

Workflow:

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxybenzyl triazole compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

This fluorescence-based assay monitors the effect of methoxybenzyl triazole compounds on the polymerization of purified tubulin.[10]

Detailed Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 15% glycerol.

-

Prepare a 100 mM GTP solution.

-

Prepare a stock solution of the fluorescent reporter (e.g., DAPI) as per the manufacturer's instructions.

-

Prepare 10x stock solutions of the test methoxybenzyl triazole compounds in DMSO.

-

Prepare 10x stock solutions of positive (e.g., Paclitaxel, 100 µM) and negative (e.g., Colchicine, 100 µM) controls.

-

-

Reaction Mixture: On ice, prepare the tubulin reaction mix by adding the fluorescent reporter and GTP (to a final concentration of 1 mM) to the tubulin solution.

-

Assay Procedure:

-

Pre-warm a 96-well black microplate to 37°C.

-

Add 10 µL of the 10x test compound, controls, or vehicle (DMSO) to the appropriate wells.

-

To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a temperature-controlled microplate reader set at 37°C.

-

-

Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase.

Neuroprotective Applications

Certain methoxybenzyl triazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. These compounds often act as multi-target-directed ligands, simultaneously modulating several key pathological pathways.

Mechanism of Action: Inhibition of BACE1 and GSK3β

A key neuroprotective methoxybenzyl triazole, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE), has been shown to exert its effects by inhibiting two crucial enzymes involved in Alzheimer's disease pathology: β-secretase (BACE1) and Glycogen Synthase Kinase 3β (GSK3β).[11][12]

-

BACE1 Inhibition: BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. These peptides aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. By inhibiting BACE1, QTC-4-MeOBnE reduces the formation of Aβ.[11]

-

GSK3β Inhibition: GSK3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein. Hyperphosphorylated tau forms neurofibrillary tangles, another hallmark of Alzheimer's disease. Inhibition of GSK3β by QTC-4-MeOBnE can therefore reduce the formation of these tangles.[11]

Quantitative Data: Enzyme Inhibition

Currently, specific IC50 values for QTC-4-MeOBnE against BACE1 and GSK3β from readily available literature are qualitative, indicating inhibitory activity. Further focused studies are needed to quantify the precise inhibitory constants.

Experimental Protocols

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of compounds against BACE1.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human BACE1 enzyme.

-

BACE1 substrate: A peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

-

Test compound (QTC-4-MeOBnE) and a known BACE1 inhibitor (positive control) dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add 2 µL of the test compound or control solution.

-

Add 88 µL of the BACE1 substrate solution to each well.

-

Initiate the reaction by adding 10 µL of the BACE1 enzyme solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) using a microplate reader. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

This protocol outlines a luminescence-based assay to determine the inhibitory effect of compounds on GSK3β activity by measuring the amount of ATP consumed.[13][14]

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human GSK3β enzyme.

-

GSK3 substrate peptide.

-

ATP solution.

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Test compound (QTC-4-MeOBnE) and a known GSK3β inhibitor (positive control) dissolved in DMSO.

-

-

Assay Procedure:

-

In a 384-well white plate, add 1 µL of the test compound or control solution.

-

Add 2 µL of the GSK3β enzyme solution.

-

Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Enzyme Inhibitory Applications

In addition to their roles in complex diseases like cancer and Alzheimer's, methoxybenzyl triazoles have also been identified as inhibitors of specific enzymes with therapeutic relevance, such as lipase and urease.

Mechanism of Action: Lipase and Urease Inhibition

Derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole have been shown to inhibit pancreatic lipase and urease.[15]

-

Lipase Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity.

-

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Urease inhibitors can therefore be used to treat infections caused by these bacteria.

Quantitative Data: Enzyme Inhibition

The following table presents the IC50 values for the lipase and urease inhibitory activities of specific 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivatives.[15]

| Compound | Lipase Inhibition (% vs. Orlistat) | Urease Inhibition IC50 (µg/mL) |

| 7b | Good | Not Reported |

| 7d | Good | Not Reported |

| 11a | Moderate | 12.39 ± 0.35 |

| 11b | Moderate | Not Reported |

| 11c | Moderate | Moderate |

| 11d | Moderate | 16.12 ± 1.06 |

Experimental Protocols

This colorimetric assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate.

Detailed Methodology:

-

Reagent Preparation:

-

Porcine pancreatic lipase solution.

-

Substrate solution: p-nitrophenyl palmitate (pNPP) in isopropanol.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ and bovine serum albumin.

-

Test compounds dissolved in DMSO.

-

Orlistat as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the test compound or control.

-

Add 170 µL of the lipase solution.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution.

-

Incubate at 37°C for 30 minutes.

-

-

Data Acquisition: Measure the absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

-

Data Analysis: Calculate the percentage of lipase inhibition and determine the IC50 value.

This assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.[16]

Detailed Methodology:

-

Reagent Preparation:

-

Jack bean urease solution.

-

Urea solution (e.g., 100 mM).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside).

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chlorine).

-

Test compounds dissolved in DMSO.

-

Thiourea as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, mix 25 µL of urease solution, 55 µL of buffer, and 5 µL of the test compound or control.

-

Pre-incubate at 30°C for 15 minutes.

-

Initiate the reaction by adding 55 µL of urea solution.

-

Incubate at 30°C for 10 minutes.

-

-

Color Development:

-

Add 70 µL of the phenol reagent and 70 µL of the alkali reagent to each well.

-

Incubate at room temperature for 50 minutes.

-

-

Data Acquisition: Measure the absorbance at 630 nm.

-

Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Synthesis of Methoxybenzyl Triazole Derivatives

The synthesis of methoxybenzyl triazoles often involves multi-step reaction sequences. Below are generalized synthetic schemes for the key compound classes discussed.

Synthesis of 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)

The synthesis of SMART compounds typically involves the construction of the thiazole ring followed by the introduction of the methoxybenzoyl moiety.[2][5]

Synthesis of 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE)

The synthesis of QTC-4-MeOBnE involves the formation of a triazole ring via a click chemistry approach, followed by amide bond formation.

Synthesis of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole Derivatives

The synthesis of these derivatives starts from the corresponding 4-amino-1,2,4-triazole, which is then further functionalized.[4]

Conclusion

Methoxybenzyl triazoles represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer agents, neuroprotective molecules, and enzyme inhibitors warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on this privileged scaffold. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical reality.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcb.berkeley.edu [mcb.berkeley.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Microtubule Dynamics: an interplay of biochemistry and mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Microtubule dynamics: 50 years after the discovery of tubulin and still going strong - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow it to bind with high affinity to a diverse range of biological targets. This has led to the development of a multitude of clinically significant drugs with a wide spectrum of therapeutic applications, including antifungal, anticancer, antiviral, and antimicrobial agents. This technical guide provides a comprehensive overview of the medicinal chemistry of 1,2,4-triazole compounds, focusing on their synthesis, quantitative structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used in their evaluation.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole-based compounds form the backbone of a major class of antifungal drugs. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative 1,2,4-triazole derivatives against various fungal pathogens.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Fluconazole Analogue 8b | Candida albicans (Fluconazole-resistant) | 0.5 | Fluconazole | >64 |

| Fluconazole Analogue 8c | Candida albicans (Fluconazole-resistant) | 1 | Fluconazole | >64 |

| Benzotriazine-Triazole Hybrid | Candida albicans | 0.0156 - 2.0 | - | - |

| Benzotriazine-Triazole Hybrid | Cryptococcus neoformans | 0.0156 - 2.0 | - | - |

| Piperidine-Oxadiazole-Triazole 21b | Candida albicans | 0.063 - 0.5 | Fluconazole | - |

| Piperidine-Oxadiazole-Triazole 21b | Candida glabrata | 0.063 - 0.5 | Fluconazole | - |

| Piperidine-Oxadiazole-Triazole 21b | Candida parapsilosis | 0.063 - 0.5 | Fluconazole | - |

| Piperidine-Oxadiazole-Triazole 21b | Candida krusei | 0.063 - 0.5 | Fluconazole | - |

| Piperidine-Oxadiazole-Triazole 21b | Candida tropicalis | 0.063 - 0.5 | Fluconazole | - |

Signaling Pathway: Antifungal Mechanism of Action

Anticancer Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is also a key component in a variety of anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of crucial enzymes in signaling pathways that control cell growth and proliferation, and the induction of programmed cell death (apoptosis).

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for several 1,2,4-triazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| TP6 | B16F10 (Murine Melanoma) | 41.12 | - | - |

| 12c | EAC (Ehrlich Ascites Carcinoma) | 0.55 | - | - |

| 12g | EAC (Ehrlich Ascites Carcinoma) | 0.62 | - | - |

| Vf | MCF-7 (Breast Cancer) | 2.91 | Staurosporine | 3.144 |

| Vf | MDA-MB-231 (Breast Cancer) | 1.914 | Staurosporine | 4.385 |

| Vg | MCF-7 (Breast Cancer) | 0.891 | Staurosporine | 3.144 |

| Vg | MDA-MB-231 (Breast Cancer) | 3.479 | Staurosporine | 4.385 |

| 10a | MCF-7 (Breast Cancer) | 6.43 | - | - |

| 10a | Hela (Cervical Cancer) | 5.6 | - | - |

| 10a | A549 (Lung Cancer) | 21.1 | - | - |

| 13b | MCF-7 (Breast Cancer) | 1.07 | Erlotinib | 2.51 |

| 13b | HepG2 (Liver Cancer) | 0.32 | Erlotinib | 2.91 |

| 3b | (Mean of 60 cell lines) | 1.37 | Doxorubicin | 1.13 |

| 58a | PC-3 (Prostate Cancer) | 26.0 | - | - |

| 58a | DU-145 (Prostate Cancer) | 34.5 | - | - |

| 58a | LNCaP (Prostate Cancer) | 48.8 | - | - |

Signaling Pathways: Anticancer Mechanisms of Action

1. Kinase Inhibition: Many 1,2,4-triazole derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer cells and play a critical role in tumor growth and angiogenesis.

2. Induction of Apoptosis: Certain 1,2,4-triazole compounds can trigger programmed cell death, or apoptosis, in cancer cells. One common mechanism involves the activation of the p53 tumor suppressor protein, which in turn initiates a cascade of events leading to cell demise.

Antibacterial Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus has also been incorporated into antibacterial agents, often as hybrid molecules with other established antibacterial scaffolds like quinolones. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The following table details the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected 1,2,4-triazole derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Ofloxacin Analogue | S. aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 |

| Ofloxacin Analogue | S. epidermis | 0.25 - 1 | Ofloxacin | 0.25 - 1 |

| Ofloxacin Analogue | B. subtilis | 0.25 - 1 | Ofloxacin | 0.25 - 1 |

| Ofloxacin Analogue | E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 |

| Clinafloxacin-Triazole Hybrid | Gram-positive & Gram-negative bacteria | 0.25 - 32 | - | - |

| 4-Amino-1,2,4-triazole Derivative | E. coli | 5 | Ceftriaxone | - |

| 4-Amino-1,2,4-triazole Derivative | B. subtilis | 5 | Ceftriaxone | - |

| 4-Amino-1,2,4-triazole Derivative | P. aeruginosa | 5 | Ceftriaxone | - |

| 1,2,4-Triazolo[3,4-b][2][3][4]thiadiazine 39c | E. coli | 3.125 | - | - |

| 1,2,4-Triazolo[3,4-b][2][3][4]thiadiazine 39h | P. aeruginosa | 3.125 | - | - |

| Ciprofloxacin-Triazole Hybrid 29 | MRSA | 0.046 - 3.11 | Vancomycin | 0.68 |

| Ciprofloxacin-Triazole Hybrid 29 | MRSA | 0.046 - 3.11 | Ciprofloxacin | 2.96 |

| Quinolone-Triazole Hybrid 30a | S. aureus, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae, A. haemolyticus | 0.125 - 8 | - | - |

| Quinolone-Triazole Hybrid 30b | S. aureus, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae, A. haemolyticus | 0.125 - 8 | - | - |

| Schiff base 46-47 | S. aureus | 3.125 | Ceftriaxone | - |

| Schiff base 46a | C. albicans | 3.125 | Ceftriaxone | - |

| Schiff base 47d | C. albicans | 3.125 | Ceftriaxone | - |

Experimental Protocols

Synthesis of 1,2,4-Triazole-3-thione Derivatives

This protocol describes a general method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones.[5]

Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazide

-

To a solution of the respective carboxylic acid hydrazide in a suitable solvent (e.g., ethanol), add an equimolar amount of the appropriate aryl or alkyl isothiocyanate.

-

Reflux the reaction mixture for a period of 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the 1,4-disubstituted thiosemicarbazide.

Step 2: Alkaline Dehydrocyclization

-

Suspend the 1,4-disubstituted thiosemicarbazide obtained in Step 1 in an aqueous solution of 2% sodium hydroxide (NaOH).

-

Reflux the mixture for 4-6 hours.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4,5-disubstituted-1,2,4-triazole-3-thione.

-

Confirm the structure of the final product using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well microtiter plates

-

Test compounds (1,2,4-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubate the plate for an additional 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[6]

Materials:

-

Fungal isolates

-

Standardized liquid broth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Test compounds (1,2,4-triazole derivatives)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal isolate in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the inoculum in the broth medium to achieve the final desired concentration.

-

Prepare serial twofold dilutions of the antifungal test compounds in the broth medium in the 96-well microtiter plate.

-

Inoculate each well of the microtiter plate with the standardized fungal inoculum. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds.

-

After incubation, determine the MIC by visual inspection or by using a microplate reader. The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the growth control well.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly versatile and valuable core in the field of medicinal chemistry. Its adaptability allows for the development of potent and selective agents targeting a wide array of diseases. The extensive research into the synthesis, structure-activity relationships, and mechanisms of action of 1,2,4-triazole derivatives has provided a solid foundation for the rational design of new and improved therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the ongoing quest for novel drug candidates with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 5. 3.1. Synthesis of 1,2,4-Triazole-3-Thione Derivatives [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

1-(4-Methoxybenzyl)-1,2,4-triazole CAS number and molecular formula

CAS Number: 115201-42-8[1] Molecular Formula: C₁₀H₁₁N₃O[1]

This technical guide provides a comprehensive overview of 1-(4-Methoxybenzyl)-1,2,4-triazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document outlines its chemical properties, potential synthetic routes, and the biological activities associated with its structural class.

Chemical and Physical Properties

| Property | Value |

| Molecular Weight | 189.21 g/mol [1] |

| Chemical Name | This compound[1] |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the synthesis of analogous 1,2,4-triazole derivatives. A common method involves the reaction of a substituted benzyl halide with 1,2,4-triazole.

General Experimental Protocol:

A plausible synthetic route for this compound is the N-alkylation of 1,2,4-triazole with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base in a suitable solvent.

-

Materials: 1,2,4-triazole, 4-methoxybenzyl chloride, a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

1,2,4-triazole is dissolved in the chosen solvent.

-

The base is added to the solution to deprotonate the triazole ring, forming the triazolide anion.

-

4-methoxybenzyl chloride is then added to the reaction mixture.

-

The reaction is stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified using techniques such as column chromatography or recrystallization to yield pure this compound.

-

This generalized protocol is based on common synthetic methodologies for N-alkylated triazoles and should be optimized for specific laboratory conditions.

Potential Biological Activities

Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities.[2][3] While specific biological data for this compound is limited in the reviewed literature, the following activities have been reported for structurally related compounds and may be relevant for this molecule.

Antimicrobial and Antifungal Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2] For instance, certain novel[2][3][4]-triazole derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[5] The specific activity is often dependent on the nature and position of substituents on the triazole and benzyl rings.

Anticancer Activity: The 1,2,4-triazole scaffold is a key component in several anticancer agents.[6] Studies on various derivatives have demonstrated cytotoxic effects against different cancer cell lines, including breast, lung, melanoma, and colon cancers.[7] The mechanism of action can vary, with some derivatives acting as enzyme inhibitors or inducing apoptosis.[7][8] For example, certain 1,2,4-triazole-pyridine hybrid derivatives have shown moderate to potent anticancer activities against murine melanoma (B16F10) cell lines.[9]

Enzyme Inhibition: Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes. For example, compounds structurally similar to this compound have been screened for anti-lipase and anti-urease activities.[4]

Quantitative Data for Related 1,2,4-Triazole Derivatives:

The following table summarizes some of the reported biological activities for derivatives that are structurally related to this compound. It is important to note that these values are not for the title compound itself but for its analogs.

| Compound Class | Activity | Organism/Cell Line | Measurement | Value |

| Fused acridine-1,2,4-triazole derivatives | Anticancer | Lung, Breast, Melanoma, Colon Cancer | IC₅₀ | Varies by substituent |

| 1,2,4-triazole-pyridine hybrids | Anticancer | Murine Melanoma (B16F10) | IC₅₀ | 41.12µM to 61.11µM |

| 1,2,4-triazole-3-thione derivatives | Antibacterial | S. aureus, E. coli, etc. | MIC | Varies by derivative |

| 4-amino-1,2,4-triazole derivatives | Anti-urease | - | IC₅₀ | 12.39 ± 0.35 µg/mL to 16.12 ± 1.06 µg/mL |

Visualizations

Synthetic Workflow Diagram

Caption: General synthetic workflow for the preparation of this compound.

References

- 1. This compound | 115201-42-8 [chemicalbook.com]

- 2. jetir.org [jetir.org]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. pharmacia.pensoft.net [pharmacia.pensoft.net]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

Mechanism of action for antifungal 1,2,4-triazole compounds

An In-depth Technical Guide to the Mechanism of Action of Antifungal 1,2,4-Triazole Compounds

Executive Summary

1,2,4-triazole compounds represent a cornerstone of modern antifungal therapy, combating a wide range of pathogenic fungi responsible for superficial and life-threatening systemic infections. Their efficacy stems from a highly specific and potent mechanism of action: the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway. This guide provides a detailed examination of this mechanism, intended for researchers, scientists, and drug development professionals. It delves into the molecular interactions, the biochemical consequences, quantitative measures of activity, and the detailed experimental protocols used to elucidate and quantify this mechanism.

The Core Target: Ergosterol and the Fungal Cell Membrane

The selective toxicity of 1,2,4-triazole antifungals is rooted in a fundamental difference between fungal and mammalian cells. While mammalian cell membranes rely on cholesterol for structural integrity, the primary sterol in fungal cell membranes is ergosterol.[1][2] Ergosterol is a vital component, playing a crucial role in regulating membrane fluidity, permeability, asymmetry, and the function of membrane-bound proteins.[2] Its unique structure, distinct from cholesterol, makes the ergosterol biosynthesis pathway an ideal target for antifungal drug development, allowing for fungal-specific disruption with minimal off-target effects in the human host.[1]

The Ergosterol Biosynthesis Pathway

Ergosterol synthesis is a complex, multi-step process involving over 20 enzymes.[1] The pathway begins with the synthesis of squalene from acetyl-CoA via the mevalonate pathway. Squalene is then cyclized to form lanosterol, the first sterol intermediate.[3] The subsequent "late pathway" converts lanosterol into ergosterol through a series of demethylations, desaturations, and reductions. A critical, rate-limiting step in this late pathway is the removal of the 14α-methyl group from lanosterol.[2][3] This reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[2][4]

Primary Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The fungistatic and, in some cases, fungicidal activity of 1,2,4-triazole compounds is achieved through the potent and specific inhibition of lanosterol 14α-demethylase (CYP51).[4][5]

Molecular Interaction: CYP51 is a heme-containing enzyme. The core of the mechanism involves the heterocyclic 1,2,4-triazole ring of the drug. The unsubstituted nitrogen atom at the fourth position (N4) of the triazole ring acts as a ligand, coordinating with the ferric iron atom of the protoporphyrin IX (heme) group in the enzyme's active site.[5][6] This binding event physically blocks the natural substrate, lanosterol, from accessing the catalytic site, thereby preventing the demethylation reaction.[6]

Biochemical Consequences: The inhibition of CYP51 has a dual disruptive effect on the fungal cell:

-

Ergosterol Depletion: The blockade of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the cell membrane. This impairs membrane functions that are critical for fungal growth and survival.[7][8]

-

Toxic Sterol Accumulation: The enzymatic block causes an accumulation of lanosterol and other 14α-methylated sterol precursors.[5][7] These bulky, methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids. This leads to increased membrane permeability and fluidity, and the malfunction of membrane-associated enzymes, ultimately compromising the cell's structural integrity and leading to growth inhibition.[7]

Quantitative Analysis of Antifungal Activity

The potency of 1,2,4-triazole compounds is evaluated using standardized in vitro assays that yield quantitative metrics, primarily the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

-

Half-Maximal Inhibitory Concentration (IC₅₀): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as the activity of the CYP51 enzyme.

Table 1: Representative MIC Values (µg/mL) for Common Triazoles

| Fungal Species | Fluconazole | Itraconazole | Voriconazole | Posaconazole |

|---|---|---|---|---|

| Candida albicans | 0.125 - 4[9] | 0.03 - 0.25 | 0.016 - 0.5[9] | 0.03 - 0.125 |

| Candida glabrata | 0.5 - 64 | 0.125 - 2 | 0.03 - 4 | 0.125 - 2 |

| Candida parapsilosis | 0.25 - 4 | 0.03 - 0.25 | 0.016 - 0.125 | 0.03 - 0.25 |

| Candida krusei | 8 - >64 | 0.125 - 1 | 0.06 - 1 | 0.125 - 1 |

| Aspergillus fumigatus | >64 | 0.25 - 2[10] | 0.25 - 1[10] | 0.06 - 0.5[10] |

| Cryptococcus neoformans | 0.5 - 16 | 0.03 - 0.5 | 0.03 - 0.25 | 0.06 - 0.5 |

Note: Values are compiled from various sources and represent typical ranges. Actual MICs can vary by isolate and testing methodology.[9][10]

Table 2: Representative IC₅₀ Values (µM) for CYP51 Inhibition

| Compound | Candida albicans CYP51 | Human CYP51 | Selectivity (Human/Candida) |

|---|---|---|---|

| Fluconazole | 0.1 - 0.3 | >30[11] | >100x |

| Itraconazole | 0.03 - 0.08 | >30[11] | >375x |

| Ketoconazole | 0.01 - 0.03 | 0.02 - 0.08 | ~1x |

| Miconazole | 0.04 - 0.07 | 0.057[11] | ~1x |

Note: Data compiled from various sources. Selectivity highlights the specificity of newer triazoles for the fungal enzyme over the human ortholog.[11]

Detailed Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts and M38 for filamentous fungi.[12][13]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a triazole compound against a fungal isolate.

Methodology:

-

Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.

-

Inoculum Preparation: Grow the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells (or conidia for molds) in sterile saline. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[12]

-

Drug Dilution: Perform serial twofold dilutions of the triazole compound in a 96-well microtiter plate using the prepared medium.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a positive control well (no drug) and a negative control well (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Endpoint Reading: Determine the MIC as the lowest drug concentration that causes a significant (typically ≥50%) reduction in turbidity compared to the growth in the drug-free control well.[9]

Analysis of Fungal Sterol Composition

Objective: To confirm the mechanism of action by observing the depletion of ergosterol and the accumulation of lanosterol in triazole-treated fungal cells.

Methodology:

-

Fungal Culture: Grow the fungal strain in a suitable liquid medium to mid-logarithmic phase. Treat the culture with a sub-inhibitory concentration (e.g., 0.5x MIC) of the triazole compound for several hours. Harvest an untreated culture as a control.

-

Cell Lysis and Saponification: Harvest the fungal cells by centrifugation. Lyse the cells and saponify the total lipids by heating in alcoholic potassium hydroxide. This process hydrolyzes esterified sterols.[14]

-

Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) from the mixture using an organic solvent such as n-hexane.[15]

-

Derivatization: Evaporate the solvent and derivatize the sterols to make them more volatile for gas chromatography. A common method is silylation using agents like BSTFA to form trimethylsilyl (TMS) ethers.[16]

-

GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The different sterols will separate based on their retention times in the GC column. The mass spectrometer will fragment the molecules, providing a characteristic mass spectrum for each sterol, allowing for identification and quantification by comparison to known standards.[14][17]

CYP51 Enzyme Inhibition Assay

Objective: To directly measure the inhibitory effect of a triazole compound on the lanosterol 14α-demethylase enzyme and determine its IC₅₀ value.

Methodology:

-

Enzyme Preparation: Use a reconstituted enzyme system containing purified, recombinant fungal CYP51 and a cytochrome P450 reductase (CPR), which provides the necessary electrons for the catalytic reaction.[18][19]

-

Assay Setup: In a microplate or reaction tube, combine a reaction buffer (e.g., potassium phosphate, pH 7.4), the enzyme mix (CYP51 and CPR), and varying concentrations of the triazole inhibitor.[18]

-

Pre-incubation: Allow the plate to pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to permit the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).[18]

-

Reaction and Termination: Incubate for a defined period (e.g., 30-60 minutes) at 37°C. Stop the reaction, typically by adding a strong acid or organic solvent.

-

Detection and Analysis: Quantify the amount of product formed (or substrate remaining) using a chromatographic method like HPLC or LC-MS. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. davidmoore.org.uk [davidmoore.org.uk]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]